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Compound of Interest

Compound Name:
(2,6-Dimethylpyridin-4-

YL)methanamine

Cat. No.: B1367554 Get Quote

An In-depth Technical Guide to (2,6-Dimethylpyridin-4-YL)methanamine: Physicochemical

Properties, Characterization, and Handling

Introduction
(2,6-Dimethylpyridin-4-YL)methanamine, a derivative of 2,6-lutidine, is a bifunctional organic

compound featuring both a sterically hindered pyridine ring and a primary aminomethyl group.

This unique structural arrangement imparts a distinct set of chemical properties, making it a

valuable building block for researchers in medicinal chemistry and materials science. The

pyridine nitrogen offers a site for coordination and catalysis, influenced by the steric hindrance

of the flanking methyl groups, while the primary amine provides a reactive handle for a wide

array of synthetic transformations.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals. It delineates the core physical and chemical characteristics of (2,6-
Dimethylpyridin-4-YL)methanamine, provides detailed protocols for its characterization,

outlines a plausible synthetic strategy, and establishes essential safety and handling

procedures. The insights herein are grounded in established chemical principles and data from

analogous structures, offering a predictive and practical framework for utilizing this versatile

molecule.
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The foundational step in understanding any chemical entity is to establish its precise structure

and standard identifiers. (2,6-Dimethylpyridin-4-YL)methanamine is characterized by a

pyridine ring substituted at the 2- and 6-positions with methyl groups and at the 4-position with

an aminomethyl (-CH₂NH₂) group.

Caption: Chemical structure of (2,6-Dimethylpyridin-4-YL)methanamine.

Table 1: Compound Identifiers

Identifier Value

IUPAC Name (2,6-Dimethylpyridin-4-yl)methanamine

Molecular Formula C₈H₁₂N₂[1]

Molecular Weight 136.19 g/mol [2][3][4]

Monoisotopic Mass 136.10005 Da[1]

PubChem CID 13582819

InChIKey UEUBEPHODYIOJJ-UHFFFAOYSA-N[1]

| SMILES | CC1=CC(=CC(=N1)C)CN[1] |

Physicochemical Properties
The physical properties of a compound are critical for its handling, purification, and formulation.

While extensive experimental data for this specific isomer is not widely published, we can infer

its likely characteristics based on its structure and comparison with related molecules.

Table 2: Summary of Physicochemical Properties
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Property
Value / Predicted
Characteristics

Rationale / Notes

Appearance
Colorless to pale yellow
liquid or low-melting solid

Similar to other lutidine
derivatives.

Melting Point Data not available

Analog 2-amino-4,6-

dimethylpyridine melts at 63-64

°C[5]. The aminomethyl group

may result in a different

melting point.

Boiling Point Data not available

Expected to be >200 °C,

similar to related compounds

like 2-amino-4,6-

dimethylpyridine (235 °C)[5].

Solubility

Moderately soluble in water;

soluble in organic solvents

(e.g., alcohols, DMSO,

chloroform)

The presence of two amine

groups capable of hydrogen

bonding suggests some

aqueous solubility, which will

increase significantly in acidic

solutions due to salt formation.

| Predicted XlogP | 0.4 - 0.5[1] | Indicates a relatively low lipophilicity. |

Chemical Characteristics and Reactivity
The reactivity of (2,6-Dimethylpyridin-4-YL)methanamine is governed by its two distinct basic

nitrogen centers and the aromatic pyridine core.

Basicity and pKa
This molecule possesses two basic sites: the pyridine ring nitrogen and the primary amine of

the aminomethyl group.

Pyridine Nitrogen: The parent compound, 2,6-lutidine, has a pKa of approximately 6.7 for its

conjugate acid.[6][7] The two electron-donating methyl groups at the ortho positions increase

the electron density on the nitrogen, making it more basic than pyridine (pKa ≈ 5.2). The

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.sigmaaldrich.com/HK/zh/product/aldrich/a51807
https://www.sigmaaldrich.com/HK/zh/product/aldrich/a51807
https://pubchemlite.lcsb.uni.lu/e/compound/13582819
https://www.benchchem.com/product/b1367554?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_2_6_Lutidine_Hydrochloride_pKa_Basicity_and_Applications.pdf
https://www.rsc.org/suppdata/cc/b6/b613564a/b613564a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


aminomethyl group at the 4-position is weakly electron-donating through induction, which

should slightly increase the basicity of the pyridine nitrogen further. However, the primary

value of the ortho-methyl groups is the steric hindrance they provide, making this nitrogen a

potent, non-nucleophilic base.

Primary Amine Nitrogen: Aliphatic primary amines typically have a conjugate acid pKa in the

range of 9-10.5. The proximity to the electron-withdrawing pyridine ring will slightly decrease

the basicity of this primary amine compared to a simple alkylamine.

Therefore, two distinct pKa values are expected for this compound. The first, corresponding to

the protonation of the more basic primary amine, is likely around 9.0-9.5. The second, for the

pyridine nitrogen, is expected to be around 6.8-7.2. Experimental determination is necessary

for precise values.

Reactivity Profile
At the Primary Amine: This site is a strong nucleophile and will readily undergo reactions

typical of primary amines, such as acylation, alkylation, reductive amination, and

condensation with carbonyl compounds to form imines.

At the Pyridine Nitrogen: While sterically hindered, this nitrogen can still act as a base to

deprotonate acidic compounds. It can also be alkylated or coordinated to metal centers,

acting as a ligand in organometallic chemistry.[8]

At the Aromatic Ring: The pyridine ring is generally electron-deficient and thus resistant to

electrophilic aromatic substitution.[8] However, the three activating groups (two methyl, one

aminomethyl) will make it more susceptible to substitution than pyridine itself, likely directing

electrophiles to the 3- and 5-positions.

Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for structure confirmation and purity assessment. The

following are the expected spectral characteristics for (2,6-Dimethylpyridin-4-
YL)methanamine.

Table 3: Predicted Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.jscimedcentral.com/public/assets/articles/chemistry-10-1063.pdf
https://www.jscimedcentral.com/public/assets/articles/chemistry-10-1063.pdf
https://www.benchchem.com/product/b1367554?utm_src=pdf-body
https://www.benchchem.com/product/b1367554?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Key Features and Expected Values

¹H NMR

Aromatic Protons: Singlet at ~6.8-7.0 ppm
(2H, H-3 and H-5).Methylene Protons:

Singlet at ~3.7-3.9 ppm (2H, -CH₂-).Methyl

Protons: Singlet at ~2.4-2.5 ppm (6H, 2x -
CH₃).Amine Protons: Broad singlet,
variable chemical shift ~1.5-2.5 ppm (2H, -
NH₂).

¹³C NMR

Aromatic C-CH₃: ~157-159 ppm (C-2, C-

6).Aromatic C-CH₂: ~148-150 ppm (C-

4).Aromatic C-H: ~118-120 ppm (C-3, C-

5).Methylene Carbon: ~45-47 ppm (-

CH₂-).Methyl Carbons: ~23-25 ppm (-CH₃).

FT-IR (cm⁻¹)

N-H Stretch: 3300-3500 (medium, two bands for

primary amine).C-H Stretch (Aromatic): 3000-

3100.C-H Stretch (Aliphatic): 2850-2980.N-H

Bend (Scissoring): 1590-1650.C=C, C=N

Stretch (Ring): 1550-1610.

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 136.Base Peak: m/z = 121 ([M-NH₂]⁺), loss of the

amino group. |

Methodologies for Synthesis and Characterization
Proposed Synthetic Pathway
A reliable synthesis of (2,6-Dimethylpyridin-4-YL)methanamine can be envisioned starting

from commercially available 2,6-lutidine. A plausible route involves the conversion of the 4-

methyl group to a nitrile, followed by reduction.
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2,6-Lutidine

1. N-Oxidation
(e.g., m-CPBA)

2. Nitration
(HNO₃/H₂SO₄)

2,6-Dimethyl-4-nitropyridine
N-oxide

Reduction
(e.g., Fe/AcOH) 4-Amino-2,6-dimethylpyridine

Sandmeyer Reaction
1. NaNO₂/H₂SO₄

2. CuCN/KCN
4-Cyano-2,6-dimethylpyridine Nitrile Reduction

(e.g., LiAlH₄ or H₂/Raney Ni)
(2,6-Dimethylpyridin-4-YL)

methanamine

1. Sample Preparation
Accurately weigh compound
Dissolve in deionized water

2. Titration Setup
Calibrate pH meter

Titrate with standardized HCl

3. Data Collection
Record pH vs. Titrant Volume

4. Data Analysis
Plot Titration Curve (pH vs. Volume)

Determine equivalence points

5. pKa Calculation
pKa₁ = pH at 1/2 of 1st eq. point

pKa₂ = pH at 1/2 between 1st & 2nd eq. points

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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